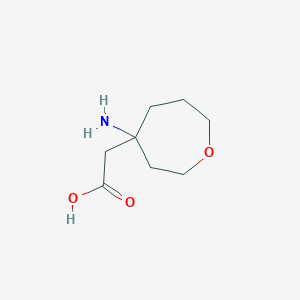
2-(4-Aminooxepan-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminooxepan-4-yl)acetic acid is a chemical compound with the molecular formula C8H15NO3 It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an amino group attached to the fourth carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminooxepan-4-yl)acetic acid typically involves the formation of the oxepane ring followed by the introduction of the amino and acetic acid groups. One common method involves the cyclization of a suitable precursor, such as a diol or an epoxide, in the presence of an acid catalyst to form the oxepane ring. The amino group can then be introduced through nucleophilic substitution reactions, and the acetic acid group can be added via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminooxepan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxepane ring .
Applications De Recherche Scientifique
2-(4-Aminooxepan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Aminooxepan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxepane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: This compound has a similar structure but contains an oxazolidine ring instead of an oxepane ring.
2-(2-Oxoazepan-4-yl)acetic acid: This compound has an azepane ring with a ketone group at the second position.
Uniqueness
2-(4-Aminooxepan-4-yl)acetic acid is unique due to the presence of the oxepane ring and the specific positioning of the amino and acetic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-(4-aminooxepan-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c9-8(6-7(10)11)2-1-4-12-5-3-8/h1-6,9H2,(H,10,11) |
Clé InChI |
IAIFRTBIMWTFEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCOC1)(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















